molecular formula C13H11N3O2 B183032 2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline CAS No. 879590-14-4

2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline

Cat. No. B183032
M. Wt: 241.24 g/mol
InChI Key: BQYWCWWCDXAMOP-UHFFFAOYSA-N
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Description

The compound "2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline" is a heterocyclic molecule that features an oxazolopyridine core structure with an aniline and methoxy substituent. This structure is of interest due to its potential biological activity and its utility in various chemical reactions.

Synthesis Analysis

The synthesis of related oxazolopyridine compounds has been explored in several studies. For instance, a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, which are structurally related to oxazolopyridines, was achieved through oxidative N-N bond formation using phenyliodine bis(trifluoroacetate) . Another study reported the synthesis of oxazolopyridine derivatives via a one-pot three-component synthesis in an ionic liquid medium, which offers environmental benefits and avoids the need for additional catalysts or solvents . These methods could potentially be adapted for the synthesis of "2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline".

Molecular Structure Analysis

The molecular structure of oxazolopyridine derivatives has been characterized in several studies. For example, the planar structure of a dithiazolopyridine derivative was synthesized and its photophysical characteristics were investigated . Additionally, the structural features of a related compound were determined by X-ray diffraction and theoretical studies, providing insights into the molecular geometry and electronic properties .

Chemical Reactions Analysis

Oxazolopyridine compounds participate in various chemical reactions. The reaction of oxazolopyridine thione with amines results in the formation of different products depending on the type of amine used . Moreover, the reactivity of oxazolopyridine derivatives has been demonstrated in the synthesis of anilides that act as potent inhibitors for Trypanosoma brucei .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolopyridine derivatives are influenced by their molecular structure. The photophysical properties, such as fluorescence quantum yields, are affected by substituents on the phenyl ring . The solubility and metabolic stability are also important properties for the development of these compounds as potential therapeutic agents . The molecular electrostatic potential and frontier molecular orbitals of these compounds have been studied to understand their reactivity and interaction with other molecules .

properties

IUPAC Name

2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-17-10-5-4-8(7-9(10)14)13-16-12-11(18-13)3-2-6-15-12/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYWCWWCDXAMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415538
Record name 2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline

CAS RN

879590-14-4
Record name 2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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